3-(3-Methylphenyl)propionaldehyde

説明

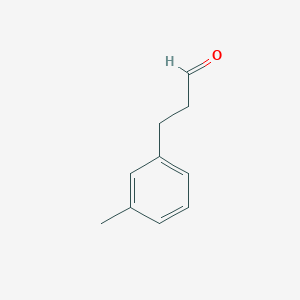

3-(3-Methylphenyl)propionaldehyde, also known as 3-(m-tolyl)propanal, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a characteristic odor and is used in various chemical and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 3-(3-Methylphenyl)propionaldehyde can be synthesized through several methods. One common route involves the hydroformylation of 3-methylstyrene with carbon monoxide and hydrogen in the presence of a rhodium catalyst. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .

Industrial Production Methods: Industrial production of this compound often involves the same hydroformylation process but on a larger scale. The reaction conditions are optimized to maximize efficiency and yield, ensuring the compound is produced in sufficient quantities for commercial use .

化学反応の分析

Types of Reactions: 3-(3-Methylphenyl)propionaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed:

Oxidation: 3-(3-Methylphenyl)propionic acid.

Reduction: 3-(3-Methylphenyl)propanol.

Substitution: Depending on the nucleophile, various substituted derivatives of this compound.

科学的研究の応用

Chemistry

3-(3-Methylphenyl)propionaldehyde serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical reactions such as oxidation, reduction, and nucleophilic substitution.

| Reaction Type | Example Reaction | Major Products |

|---|---|---|

| Oxidation | Using potassium permanganate | 3-(3-Methylphenyl)propionic acid |

| Reduction | Using sodium borohydride | 3-(3-Methylphenyl)propanol |

| Substitution | Nucleophilic substitution with various reagents | Various substituted derivatives |

Research indicates that this compound may exhibit neuroprotective effects by modulating key signaling pathways involved in inflammation and apoptosis. It has been shown to influence the NF-kB pathway, which plays a critical role in immune responses.

Case Study: Neuroprotective Effects

- In vitro studies demonstrated that this compound could reduce cellular apoptosis rates in neuronal cells exposed to oxidative stress, suggesting potential therapeutic applications in neurodegenerative diseases.

Medicine

Ongoing research is investigating the therapeutic potential of this compound in drug development. Its interactions with enzymes such as aldehyde dehydrogenases may lead to novel treatments for conditions related to metabolic dysfunctions.

Case Study: Enzyme Interaction

- A study evaluated the compound's effect on aldehyde dehydrogenase activity, revealing that it can inhibit this enzyme, leading to increased levels of reactive aldehydes that could be leveraged for therapeutic strategies against certain cancers.

Industrial Applications

In industry, this compound is utilized in the production of fragrances and flavors due to its pleasant aromatic properties. It is also used as a specialty chemical in various formulations.

| Industry Application | Details |

|---|---|

| Fragrance Production | Used as a key ingredient in perfumes and scented products |

| Flavoring Agent | Incorporated into food products for enhancing flavor profiles |

作用機序

The mechanism of action of 3-(3-Methylphenyl)propionaldehyde involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, which can then undergo further chemical transformations. The compound’s reactivity is primarily due to the presence of the aldehyde group, which can participate in various nucleophilic addition and condensation reactions .

類似化合物との比較

Cinnamaldehyde (3-phenyl-2-propenal): Similar in structure but with a phenyl group attached to a propenal chain.

Propionaldehyde (propanal): A simpler aldehyde with a three-carbon chain.

Benzaldehyde: An aromatic aldehyde with a benzene ring attached to the aldehyde group

Uniqueness: 3-(3-Methylphenyl)propionaldehyde is unique due to the presence of a methyl-substituted phenyl group, which imparts distinct chemical and physical properties. This substitution can influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and industrial applications.

生物活性

Overview

3-(3-Methylphenyl)propionaldehyde, also known as 3-(m-tolyl)propanal, is an organic compound with the molecular formula C10H12O. It is a colorless liquid with a characteristic odor and is utilized in various chemical and industrial applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H12O

- Molecular Weight : 148.2 g/mol

- Physical State : Colorless liquid

- Odor : Characteristic aromatic scent

This compound exhibits its biological effects through several biochemical pathways:

- Nucleophilic Substitution Reactions : The aldehyde group can undergo nucleophilic substitution, influencing various biological processes.

- Enzyme Interactions : It interacts with enzymes such as aldehyde dehydrogenases and reductases, facilitating its conversion to alcohols or acids, which is crucial for its metabolism and activity .

Biological Activity

The biological activity of this compound has been studied in various contexts:

- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating signaling pathways involved in inflammation and apoptosis. It has been shown to influence the NF-kB pathway, which plays a critical role in immune responses.

- Toxicological Studies : In animal models, including Sprague-Dawley rats, exposure to this compound has demonstrated some adverse effects at high concentrations, such as reduced body weight gain and slight hemolytic effects. However, no significant developmental toxicity was noted at concentrations that were maternally toxic .

Case Studies and Research Findings

Several studies have highlighted the biological implications of this compound:

- Cellular Effects : In vitro studies suggest that the compound can modulate gene expression related to metabolic pathways. This modulation can lead to altered cellular metabolism and responses to stressors .

- Metabolic Pathways : The compound has been implicated in various metabolic processes where it may inhibit enzymes involved in nucleotide biosynthesis, affecting DNA and RNA synthesis .

- Transport Mechanisms : Studies indicate that the compound's distribution within cells is facilitated by interactions with transporters and binding proteins, influencing its localization and activity within specific cellular compartments .

Data Table of Biological Activity

特性

IUPAC Name |

3-(3-methylphenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-9-4-2-5-10(8-9)6-3-7-11/h2,4-5,7-8H,3,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRAFYMRFDJVPRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60440261 | |

| Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95416-60-7 | |

| Record name | 3-(3-METHYLPHENYL)PROPIONALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60440261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What are the optimal conditions for hydrogenating 3-(3-Methylphenyl)propionaldehyde to 2,2-Dimethyl-3-(3-methylphenyl)-propan-1-ol using a NiB/SiO2 catalyst?

A1: Research suggests that NiB/SiO2 amorphous alloy exhibits high catalytic activity and selectivity for this hydrogenation reaction []. The study identified the following optimal conditions:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。